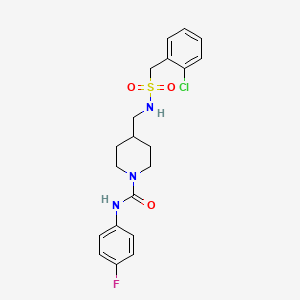

4-(((2-chlorophenyl)methylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(2-chlorophenyl)methylsulfonylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O3S/c21-19-4-2-1-3-16(19)14-29(27,28)23-13-15-9-11-25(12-10-15)20(26)24-18-7-5-17(22)6-8-18/h1-8,15,23H,9-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIKLERPGIPEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H24ClF2N3O2S

- Molecular Weight : 433.02 g/mol

- Structural Features :

- A piperidine ring which is a common scaffold in medicinal chemistry.

- A sulfonamide group that may contribute to its biological activity.

- A fluorophenyl group that enhances lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide moiety can participate in hydrogen bonding with amino acid residues in enzymes or receptors, potentially modulating their activity. Additionally, the fluorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing fluorophenyl groups have shown enhanced cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that modifications in the piperidine structure can lead to varying degrees of tumor cell inhibition.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HeLa | 3.2 | Cell cycle arrest |

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been explored, revealing that structural modifications can significantly influence efficacy. Studies suggest that compounds with a piperidine backbone demonstrate protective effects against seizures in animal models, indicating potential for treating epilepsy.

Anti-inflammatory Effects

In preclinical models, the compound has shown promising anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines. The presence of the sulfonamide group may play a crucial role in this activity by interfering with inflammatory pathways.

Case Studies

-

Study on Anticancer Activity :

A study evaluated the efficacy of structurally related compounds on human breast cancer cells (MCF-7). Results indicated that the compound exhibited an IC50 value of 5 µM, demonstrating significant cytotoxicity through apoptosis induction. -

Anticonvulsant Evaluation :

In a rodent model, the compound was administered at varying doses (30-300 mg/kg), revealing a dose-dependent reduction in seizure frequency and duration. -

Inflammation Model :

In a rat model of induced inflammation, administration of the compound resulted in a marked reduction in edema and pro-inflammatory cytokine levels compared to control groups.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

- Compound (6) (): 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride shares the N-(4-fluorophenyl)carboxamide group but replaces the methylsulfonamido-methyl moiety with a 2-aminoethyl group. Yields for such analogues exceed 90%, with robust NMR/HRMS characterization .

- N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (): Features a 4-chlorophenyl group and a methyl substituent on the piperidine. The chair conformation of the piperidine ring and N—H⋯O hydrogen bonding in the crystal lattice are conserved, suggesting similar conformational stability .

Halogenation Effects

- Fluorine vs. Chlorine: The target compound’s 4-fluorophenyl group offers higher electronegativity and smaller steric bulk compared to 4-chlorophenyl analogues, which may improve metabolic stability and membrane permeability.

Sulfonamido-Containing Analogues

- N-[4-[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide (): Incorporates a sulfonamido group but positions it on a phenyl ring connected via a carbonyl-piperidine linkage. This structural divergence may reduce conformational flexibility compared to the target compound’s methylene-linked sulfonamido group, affecting target engagement .

Piperazine vs. Piperidine Derivatives

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Replaces the piperidine core with a piperazine ring (two nitrogen atoms).

Structural and Pharmacological Data

Conformational Analysis

X-ray crystallography of analogues (e.g., ) confirms that the piperidine ring adopts a chair conformation, stabilized by intramolecular interactions. The target compound’s methylsulfonamido-methyl group may introduce slight torsional strain but is unlikely to disrupt the core conformation .

Research Implications

The target compound’s structural features position it as a promising candidate for receptor modulation, particularly where sulfonamido groups enhance binding (e.g., TAAR1 or serotonin receptors). Comparative data highlight the importance of:

Halogen placement : Fluorine optimizes pharmacokinetics, while chlorine enhances hydrophobic interactions.

Substituent flexibility : Methylsulfonamido-methyl balances polarity and conformational freedom compared to rigid carbonyl-linked sulphonamides .

Further studies should prioritize in vitro binding assays and ADMET profiling to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

- The synthesis typically involves:

- Sulfonamide coupling : Reacting (2-chlorophenyl)methanesulfonyl chloride with an aminomethyl-piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane).

- Carboxamide formation : Coupling the piperidine intermediate with 4-fluoroaniline via carbodiimide-mediated activation (e.g., EDC/HOBt in DMF).

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity .

- Optimization strategies :

- Solvent selection (polar aprotic solvents like DMF enhance carboxamide yields).

- Catalytic additives (e.g., DMAP for acyl transfer efficiency).

- Real-time monitoring via TLC or HPLC to track intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms regiochemistry of the piperidine ring and substituent positions (e.g., distinguishing fluorophenyl vs. chlorophenyl environments) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the sulfonamide and carboxamide regions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

- Key modifications :

- Piperidine substitution : Introducing methyl groups at C4 (as in ) enhances metabolic stability but may reduce target affinity .

- Sulfonamide vs. sulfonyl groups : Replacing the sulfonamide with a sulfone (e.g., ) alters hydrogen-bonding capacity and pharmacokinetics .

- Biological assays :

- Compare IC₅₀ values against structural analogs (e.g., pyrimidine-containing derivatives in ) to identify critical pharmacophores .

- Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or serotonin receptors .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic profiling :

- Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models.

- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (hepatic microsomes) .

- Target engagement validation :

- Use biophysical methods (SPR, ITC) to confirm binding affinity to proposed targets.

- Employ CRISPR/Cas9 knockouts in cell lines to verify on-target effects .

Q. How can researchers identify and validate novel biological targets for this compound?

- Chemoproteomics :

- Use photoaffinity labeling with a radiolabeled or clickable analog to capture interacting proteins in cell lysates .

- Transcriptomic profiling :

- RNA-seq or single-cell sequencing to identify differentially expressed genes/pathways post-treatment .

- Phenotypic screening :

- Test in zebrafish models (e.g., anti-inflammatory effects via neutrophil migration assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.